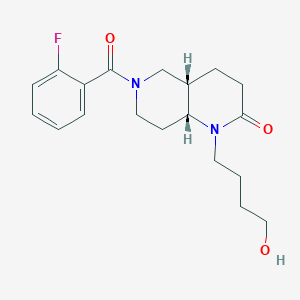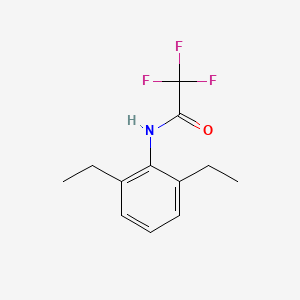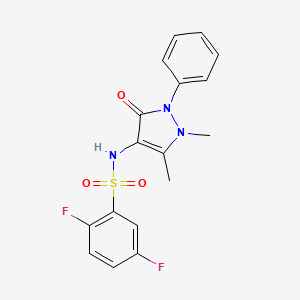![molecular formula C20H23N3O3 B5314608 4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)
4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one is a diazepine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
科学的研究の応用
4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one has been studied for its potential applications in a variety of scientific research areas. It has been found to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. Additionally, this compound has been investigated for its potential use as an anticancer agent, as it has been found to inhibit the growth of several cancer cell lines.
作用機序
The mechanism of action of 4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anticancer activity, 4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one has been found to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the production of inflammatory cytokines. Additionally, this compound has been found to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one in lab experiments is its broad spectrum antimicrobial activity. This compound has been found to be effective against a variety of bacterial and fungal strains, making it a useful tool for studying the mechanisms of microbial pathogenesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.
将来の方向性
There are several future directions for research on 4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one. One area of interest is the development of new analogs of this compound with improved antimicrobial and anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, more research is needed to understand the potential toxicity of this compound and to develop strategies for minimizing its side effects.
合成法
The synthesis of 4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one involves the reaction of 2-amino-3-ethyl-5-benzylpyridine-2-carboxylic acid with phosgene in the presence of triethylamine. This reaction results in the formation of the corresponding acid chloride, which is then reacted with diazepam to produce the final product.
特性
IUPAC Name |
4-benzyl-3-ethyl-1-(3-hydroxypyridine-2-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-16-14-22(20(26)19-17(24)9-6-11-21-19)12-10-18(25)23(16)13-15-7-4-3-5-8-15/h3-9,11,16,24H,2,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAVHOSFLHBDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(6-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5314531.png)


![4-(4-fluorophenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5314542.png)
![N-(4-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5314549.png)
![2-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5314552.png)
![1-acetyl-4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5314559.png)
![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![3-acetyl-5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5314591.png)

![5-isopropyl-N,2-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5314617.png)
![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)
